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molecular formula C11H12ClNOS2 B8528146 5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole

5-Chloro-2-[(2-ethoxyethyl)thio]benzothiazole

Cat. No. B8528146
M. Wt: 273.8 g/mol
InChI Key: QIWQNRQOHFYARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294629

Procedure details

5.00 g (24.8 mmol) of 5-chloro-2-mercaptobenzothiazole was dissolved in 25 ml of N,N-dimethylformamide. 710 mg (29.6 mmol) of sodium hydride was added to the above solution and the mixture was stirred for one hour. Then, 5.44 ml (49.6 mmol) of 2-chloroethyl ethyl ether was added to the resulting suspension. and the mixture was stirred for two hours while heating at 50° C. The reaction mixture was diluted with 500 ml of chloroform and 500 ml of 20% aqueous solution of sodium chloride was added thereto. After shaking and washing the mixture, the chloroform layer was separated, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue thus obtained was separated and purified by silica gel chromatography using a solution of hexane/ethyl acetate (10/1 by volume) as a developing solvent. Thus, 5.40 g of the desired compound was obtained in the form of a colorless oily substance. Yield: 80%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
5.44 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([SH:10])=[N:7][C:6]=2[CH:11]=1.[H-].[Na+].[CH2:14]([O:16][CH2:17][CH2:18]Cl)[CH3:15]>CN(C)C=O.C(Cl)(Cl)Cl.[Cl-].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10][CH2:15][CH2:14][O:16][CH2:17][CH3:18])=[N:7][C:6]=2[CH:11]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)S)C1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
710 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.44 mL
Type
reactant
Smiles
C(C)OCCCl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and the mixture was stirred for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After shaking
WASH
Type
WASH
Details
washing the mixture
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(S2)SCCOCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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